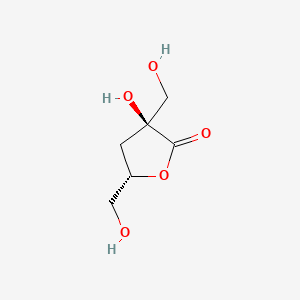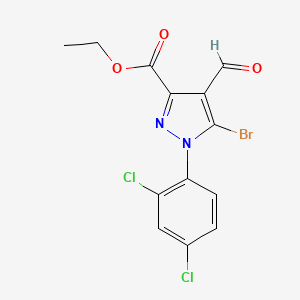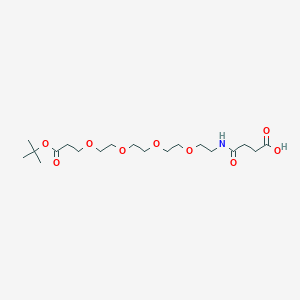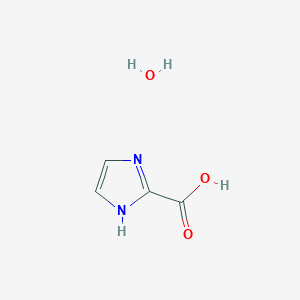![molecular formula C14H32O8P2 B8003063 (2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester](/img/structure/B8003063.png)
(2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester is a chemical compound with the molecular formula C₁₄H₃₂O₈P₂ and a molecular weight of 390.35 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester typically involves the reaction of diethyl phosphite with ethylene oxide derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the type of reaction and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a building block for the preparation of complex molecules .
Biology
In biological research, this compound is utilized in the study of enzyme inhibition and as a probe for investigating biochemical pathways involving phosphorus-containing compounds .
Medicine
Industry
Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyanophosphonate: Another organophosphorus compound with similar chemical properties but different applications.
Diethyl phosphite: A precursor in the synthesis of (2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1,2-bis(2-diethoxyphosphorylethoxy)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O8P2/c1-5-19-23(15,20-6-2)13-11-17-9-10-18-12-14-24(16,21-7-3)22-8-4/h5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHMQGMRXROJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCP(=O)(OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate](/img/structure/B8002980.png)
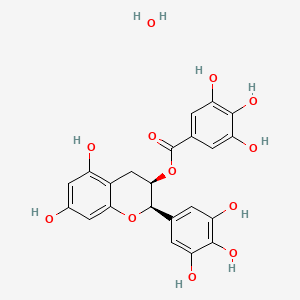
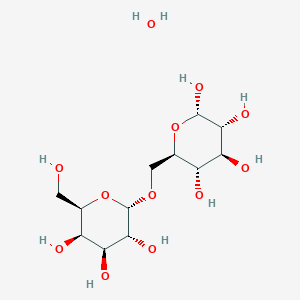
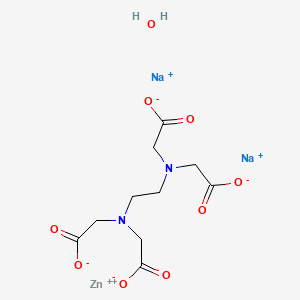
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrate;hydrochloride](/img/structure/B8003010.png)
